5-Amino-6-hydroxy-2-(methylthio)-4-pyrimidinecarboxamide
Description
5-Amino-6-hydroxy-2-(methylthio)-4-pyrimidinecarboxamide is a pyrimidine derivative characterized by a methylthio (-SCH₃) group at position 2, an amino (-NH₂) group at position 5, a hydroxy (-OH) group at position 6, and a carboxamide (-CONH₂) at position 2.
Properties
CAS No. |
30156-69-5 |
|---|---|
Molecular Formula |
C6H8N4O2S |
Molecular Weight |
200.22 g/mol |
IUPAC Name |
5-amino-2-methylsulfanyl-6-oxo-1H-pyrimidine-4-carboxamide |
InChI |
InChI=1S/C6H8N4O2S/c1-13-6-9-3(4(8)11)2(7)5(12)10-6/h7H2,1H3,(H2,8,11)(H,9,10,12) |
InChI Key |
RFKYKPKINCBVAB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=C(C(=O)N1)N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-hydroxy-2-(methylthio)-4-pyrimidinecarboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-hydroxy-2-(methylthio)-4-pyrimidinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxy group to a carbonyl group.
Reduction: The compound can be reduced to alter its functional groups.
Substitution: The amino and methylthio groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific pH levels, temperatures, and solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can produce a variety of functionalized pyrimidinecarboxamides .
Scientific Research Applications
5-Amino-6-hydroxy-2-(methylthio)-4-pyrimidinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Amino-6-hydroxy-2-(methylthio)-4-pyrimidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Position-Specific Substituent Variations
Position 2 (Methylthio Group)
The methylthio group at position 2 is a conserved feature in several analogs, including:
- 2-Methylsulfanylpyrimidine-4-carboxylic acid (CAS 1126-44-9): Shares the methylthio group but replaces the carboxamide with a carboxylic acid (-COOH) at position 4 and lacks amino/hydroxy groups .
- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid (CAS 50593-92-5): Substitutes the amino group at position 5 with bromo (-Br), altering electronic properties and reactivity .
Position 4 (Carboxamide vs. Carboxylic Acid/Esters)
Position 5 and 6 (Amino and Hydroxy Groups)
- 5-Amino-4-(3-methoxyphenyl)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylic acid (CAS 301847-46-1): Incorporates a fused thienopyrimidine ring and a methoxyphenyl substituent, enhancing steric bulk and altering biological target interactions compared to the simpler pyrimidine backbone .
Structural and Functional Implications
*Molecular weight and solubility are estimated based on structural data.
Biological Activity
5-Amino-6-hydroxy-2-(methylthio)-4-pyrimidinecarboxamide is a pyrimidine derivative that has garnered attention for its diverse biological activities. With the molecular formula C6H8N4O2S and a molecular weight of 200.22 g/mol, this compound features a unique combination of functional groups including amino, hydroxy, and methylthio, which contribute to its reactivity and potential therapeutic applications.
Chemical Structure and Properties
The structural characteristics of 5-Amino-6-hydroxy-2-(methylthio)-4-pyrimidinecarboxamide include:
- Amino Group : Capable of participating in nucleophilic substitutions.
- Hydroxy Group : Engages in hydrogen bonding and can act as a weak acid.
- Methylthio Group : Influences the compound's reactivity through thioether reactions.
This combination allows the compound to interact with various biological targets, potentially leading to therapeutic effects in conditions such as cancer and viral infections .
Biological Activities
Research indicates that 5-Amino-6-hydroxy-2-(methylthio)-4-pyrimidinecarboxamide exhibits several important biological activities:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease processes, particularly those related to cancer and viral infections.
- Anticancer Properties : It has shown promise in inhibiting the growth of cancer cells resistant to certain dietary carcinogens .
- Antiviral Activity : Preliminary studies suggest potential efficacy against viral pathogens, although detailed mechanisms remain under investigation.
Interaction Studies
Interaction studies focus on how 5-Amino-6-hydroxy-2-(methylthio)-4-pyrimidinecarboxamide interacts with biological molecules such as enzymes and receptors. These studies are crucial for understanding its therapeutic potential and mechanisms of action.
Key Findings from Interaction Studies
| Biological Target | Mechanism of Action | Observations |
|---|---|---|
| Enzymes | Inhibition of catalytic activity | Reduced enzyme activity in vitro |
| Receptors | Binding affinity studies | Potential modulation of receptor signaling pathways |
Case Studies and Research Findings
Several studies have highlighted the biological activity of 5-Amino-6-hydroxy-2-(methylthio)-4-pyrimidinecarboxamide:
- Inhibition of PhIP-resistant Cancer Cells :
-
Mechanistic Studies :
- Investigations into its mechanism revealed that it may interfere with key metabolic pathways involved in cell proliferation and apoptosis, making it a candidate for further development as an anticancer agent.
-
Comparative Analysis with Similar Compounds :
- Compared to structurally similar compounds, 5-Amino-6-hydroxy-2-(methylthio)-4-pyrimidinecarboxamide displays distinct reactivity patterns and biological activities, supporting its unique role in medicinal chemistry .
Q & A
Q. What are the standard synthetic routes for 5-Amino-6-hydroxy-2-(methylthio)-4-pyrimidinecarboxamide?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves refluxing 2-methylthiopyrimidine precursors with amines (e.g., cyclohexylamine) in aqueous or alcoholic media, followed by acidification and crystallization . For example, heating 2-methylthiopyrimidines with amines (5.0 mmol) under reflux overnight, cooling, and precipitating with dilute HCl yields derivatives like 4-amino-2-(cyclohexylamino)-6-phenyl-pyrimidine-5-carbonitrile . Reaction conditions (solvent, temperature, stoichiometry) significantly influence yield and purity.
Q. Which analytical techniques are recommended for characterizing this compound?
Key methods include:
- 1H NMR : To confirm substitution patterns and hydrogen environments (e.g., δ 2.5–3.5 ppm for methylthio groups) .
- HPLC : For purity assessment (>95% purity is typical in pharmacological studies) .
- Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns .
- X-ray crystallography : For resolving ambiguous structural features in crystalline derivatives .
Q. What biological assays are used to evaluate its activity?
Standard assays include:
- Antimicrobial testing : Disk diffusion or microdilution against Proteus vulgaris or Pseudomonas aeruginosa to assess inhibition zones or MIC values .
- Antitumor activity : MTT assays on cancer cell lines (e.g., IC50 determination) .
- Enzyme inhibition : Kinase or dehydrogenase assays to study binding affinity (e.g., competitive vs. non-competitive inhibition) .
Advanced Research Questions
Q. How can synthesis yields be optimized under varying reaction conditions?
Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
- Catalyst use : Triazine-based coupling agents improve condensation efficiency in multi-step syntheses .
- Temperature control : Reflux at 80–100°C balances reaction speed and side-product formation .
- Purification techniques : Silica gel chromatography or recrystallization from ethanol/water mixtures enhances purity .
Q. How can contradictions in reported biological activities be resolved?
Contradictions may arise from:
- Strain-specific effects : Test across multiple bacterial strains (e.g., P. aeruginosa PAO1 vs. clinical isolates) .
- Assay conditions : Standardize pH, temperature, and nutrient media to ensure reproducibility .
- Compound stability : Monitor degradation via LC-MS under storage conditions (e.g., -20°C vs. 4°C) .
- Synergistic effects : Evaluate interactions with adjuvants or carrier molecules .
Q. What computational tools predict the compound’s reactivity in novel reactions?
Quantum chemical calculations (e.g., density functional theory) model reaction pathways, while machine learning tools like ICReDD’s reaction path search narrow experimental conditions . For example:
Q. How can derivatives be designed to enhance pharmacological profiles?
Strategies include:
- Functional group modification : Replace the methylthio group with benzylthio for improved lipophilicity and membrane penetration .
- Bioisosteric replacement : Substitute the carboxamide with a nitrile group to modulate metabolic stability .
- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., aryl vs. alkyl groups) to optimize target binding .
Data Contradiction Analysis
Q. Why do studies report divergent inhibitory effects on bacterial growth?
Discrepancies may stem from:
- Bacterial resistance mechanisms : Efflux pump expression varies across strains .
- Compound aggregation : Use dynamic light scattering (DLS) to detect nanoaggregates that artificially inflate inhibition data .
- Cellular uptake differences : Measure intracellular concentrations via LC-MS in Gram-negative vs. Gram-positive models .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
